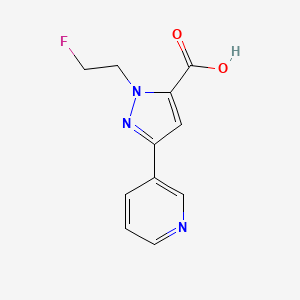

1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-fluoroethyl)-5-pyridin-3-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c12-3-5-15-10(11(16)17)6-9(14-15)8-2-1-4-13-7-8/h1-2,4,6-7H,3,5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEOIUUZMUTOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=C2)C(=O)O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Construction

- Pyrazole rings substituted at the 3-position with a pyridinyl group are commonly synthesized through condensation reactions of hydrazines with appropriate 1,3-dicarbonyl compounds or diketones bearing the pyridinyl substituent.

- The 3-(pyridin-3-yl) substitution can be introduced by employing pyridinyl-substituted diketones or via cross-coupling reactions post-pyrazole formation.

N-Alkylation with 2-Fluoroethyl Group

- Alkylation of pyrazole nitrogen (N1) is achieved by reacting the pyrazole precursor with alkylating agents such as 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride).

- Alkylating agents include alkyl halides, dialkyl sulfates, or alkyl tosylates, with alkyl halides being most common for fluoroalkylation.

- The reaction is typically performed under basic conditions to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution.

Patent US6297386B1 details the preparation of 1-alkyl-pyrazole-5-carboxylic esters by alkylation of pyrazole-3-carboxylic esters using alkyl halides, including fluoroalkyl analogs, confirming the applicability of this method for 2-fluoroethyl substitution.

Oxidation and Functional Group Transformations

- For certain pyrazole derivatives, oxidation steps are employed to convert dihydropyrazole intermediates to aromatic pyrazoles.

- Oxidizing agents such as potassium persulfate in acidic media have been used to achieve this conversion with high yields (75-80%) as reported in WO2021096903A1, which, while focusing on related pyrazole esters, provides relevant methodology for pyrazole oxidation.

Summary of Preparation Steps and Conditions

Research Findings and Practical Considerations

- The use of magnesium-organic bases for deprotonation offers a milder alternative to lithium bases with potentially improved selectivity and safety.

- Alkylation with 2-fluoroethyl halides requires careful control to avoid over-alkylation or side reactions; reaction conditions such as temperature, solvent, and base choice critically affect yield and purity.

- Carboxylation via CO2 insertion is a robust method but requires anhydrous and inert atmosphere conditions to prevent side reactions.

- Oxidation steps are sensitive to reaction time and temperature to prevent over-oxidation or decomposition.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluoroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Corresponding oxides or ketones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluoroethyl group can enhance binding affinity and selectivity due to its electronic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Key structural analogs differ in substituents at positions 1, 3, or 5 of the pyrazole ring. These variations influence molecular weight, electronic properties, and bioactivity:

Stability and Pharmacokinetics

- Fluorine Impact: The 2-fluoroethyl group in the target compound reduces enzymatic degradation compared to non-fluorinated analogs (e.g., ethyl or methyl substituents) .

- Pyridine vs. Thiophene : Pyridine’s nitrogen atom enhances hydrogen bonding and solubility in polar solvents, whereas thiophene’s sulfur may contribute to redox instability .

Biological Activity

1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : CHFNO

- Molecular Weight : 215.20 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Androgen Receptors (AR) : The compound has shown potential as a tissue-selective androgen receptor modulator (SARM), exhibiting antagonistic activity against AR, which is crucial for treating conditions like prostate cancer .

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines, suggesting that this compound may share similar properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, including the target compound:

- Study on AR Modulators : A study demonstrated that compounds similar to this compound exhibited high affinity for AR and effectively inhibited the proliferation of prostate cancer cell lines. These compounds were characterized by a favorable safety profile and low potential for drug-drug interactions .

- Anticancer Properties : Another research highlighted that pyrazole derivatives could enhance cytotoxicity against specific tumor cell lines compared to standard chemotherapeutic agents. The mechanism involved the induction of apoptosis through mitochondrial pathways, which may also apply to the compound .

Q & A

Q. What are the common synthetic routes for preparing 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid?

- Methodological Answer : A typical approach involves: (i) Alkylation : Reacting a pyrazole-5-carboxylate precursor (e.g., ethyl 3-bromo-1H-pyrazole-5-carboxylate) with 2-fluoroethyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-fluoroethyl group. (ii) Cross-Coupling : Using Pd-catalyzed Suzuki-Miyaura coupling (e.g., Pd(PPh₃)₄, K₃PO₄) to attach the pyridin-3-yl group via a boronic acid derivative. (iii) Hydrolysis : Converting the ester to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use multinuclear NMR (¹H, ¹³C, and ¹⁹F) to verify substituent positions and purity. For example:

- ¹⁹F NMR can confirm the presence of the fluoroethyl group (δ ~ -210 to -220 ppm).

- IR spectroscopy detects the carboxylic acid C=O stretch (~1700 cm⁻¹).

- High-resolution mass spectrometry (HRMS) validates the molecular ion.

- X-ray crystallography (if crystals form) provides unambiguous confirmation of the 3D structure .

Q. What are the optimal storage conditions to maintain the compound’s stability?

- Methodological Answer : Store under inert gas (argon) in airtight, light-resistant containers at 2–8°C . Avoid moisture and strong oxidizing agents, as decomposition may yield CO/CO₂ and nitrogen oxides. Pre-purge storage vials with dry N₂ to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How does the 2-fluoroethyl group influence reactivity in downstream functionalization?

- Methodological Answer : The electron-withdrawing fluorine atom reduces nucleophilicity at the ethyl chain, limiting alkylation or acylation reactions. However, it enhances stability against metabolic degradation. To mitigate undesired side reactions: (i) Use mild, anhydrous conditions for acid-catalyzed steps. (ii) Prioritize fluorophilic catalysts (e.g., silver salts) for coupling reactions. Comparative studies with non-fluorinated analogs (e.g., 2-hydroxyethyl derivatives) can isolate electronic vs. steric effects .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : (i) Purity Validation : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm >95% purity. Impurities from incomplete hydrolysis (ester residuals) may skew bioassay results. (ii) Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH for 14 days) with LC-MS to identify decomposition products (e.g., defluorinated species). (iii) Assay Standardization : Replicate assays under controlled conditions (pH, temperature, solvent) to isolate compound-specific effects .

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?

- Methodological Answer : (i) Docking Studies : Model the compound into target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina. Prioritize derivatives with improved binding scores. (ii) QSAR Modeling : Train a model using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with experimental IC₅₀ data from enzyme inhibition assays. (iii) MD Simulations : Assess dynamic interactions (e.g., fluoroethyl flexibility in aqueous vs. hydrophobic environments) using GROMACS .

Q. What challenges arise in achieving regioselectivity during pyrazole functionalization?

- Methodological Answer : Regioselectivity is influenced by: (i) Steric Effects : The pyridin-3-yl group directs electrophilic substitution to the less hindered N1 position. (ii) Catalytic Control : Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to favor coupling at C3. (iii) Temperature Modulation : Lower temperatures (-20°C) reduce kinetic byproducts during alkylation. Monitor reaction progress via TLC (silica, UV detection) to optimize conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.